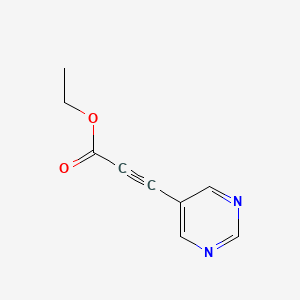

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate

Übersicht

Beschreibung

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use. It is characterized by the presence of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

The synthesis of Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate involves several steps. One common synthetic route includes the reaction of ethyl propiolate with 5-bromopyrimidine under palladium-catalyzed coupling conditions. The reaction typically proceeds in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4. The reaction mixture is usually heated to reflux in a suitable solvent like tetrahydrofuran (THF) for several hours to yield the desired product .

Analyse Chemischer Reaktionen

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace halogen atoms.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Properties

Research indicates that Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve interference with microbial cell function, although specific pathways remain to be fully elucidated.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, potentially through the activation of specific signaling pathways associated with cell death. This property makes it a subject of interest for further research in cancer therapeutics.

Medicinal Chemistry Applications

This compound serves as a versatile building block in medicinal chemistry. Its derivatives are being explored for their potential as:

1. JAK Inhibitors

Compounds related to this compound have been identified as inhibitors of Janus kinases (JAKs), which are involved in various signaling pathways linked to immune responses and inflammation. These inhibitors have implications for treating autoimmune diseases and certain cancers .

2. TAK1 Inhibitors

Similar derivatives have shown promise as TAK1 (TGF-beta activated kinase 1) inhibitors, which are relevant in the context of inflammatory diseases and cancer progression. The ability to modify the ethynyl group allows for the fine-tuning of biological activity and selectivity towards these targets .

Case Studies

Several case studies highlight the applications of this compound:

1. Synthesis and Characterization

A study focused on synthesizing various derivatives of this compound, analyzing their biological activities against different pathogens. The results indicated significant antimicrobial activity, suggesting that modifications to the pyrimidine ring could enhance efficacy.

2. Anticancer Activity Assessment

Another study evaluated the anticancer effects of the compound on various cancer cell lines. The findings revealed that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, indicating that structural modifications could lead to more potent anticancer agents.

Wirkmechanismus

The mechanism of action of Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The pyrimidine ring in the compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate can be compared with other pyrimidine derivatives, such as:

2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of biological activities, including antifibrotic and anticancer properties.

Indole derivatives: Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Biologische Aktivität

Ethyl 3-(pyrimidin-5-yl)prop-2-ynoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Research has shown that derivatives of pyrimidine, including this compound, exhibit significant antitumor properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar pyrimidine derivatives inhibited the growth of human cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to disease processes. For example, it has shown promise as an inhibitor of phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides, thereby enhancing signaling pathways that promote cell survival and reduce inflammation .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells, preventing them from progressing to DNA synthesis.

- Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death in malignant cells.

- Cytokine Modulation : The compound modulates the expression of various cytokines involved in inflammation and immune responses.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Cancer Cell Lines : In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent antitumor activity .

- Inflammation Model : In an animal model of induced inflammation, administration of the compound significantly reduced paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antitumor Activity | Anti-inflammatory Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Similar Pyrimidine Derivative A | Moderate | High | No |

| Similar Pyrimidine Derivative B | Low | Moderate | Yes |

Eigenschaften

IUPAC Name |

ethyl 3-pyrimidin-5-ylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-2-13-9(12)4-3-8-5-10-7-11-6-8/h5-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIJPYIROZUXIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.